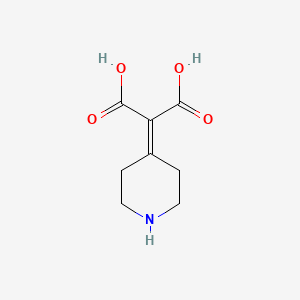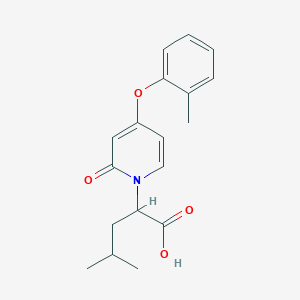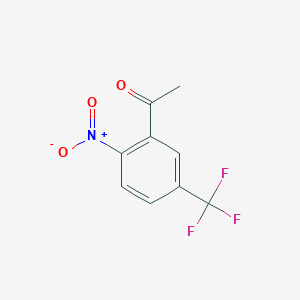
2-(Amino(cyclopropyl)methyl)malonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Amino(cyclopropyl)methyl)malonic acid: propanedioic acid, dimethyl ester , is a chemical compound with the following structural formula:
CH3−C(COOCH3)2−CH2−NH2
. Its IUPAC systematic name is propane-1,3-dioic acid . Let’s break down its features:Basic Structure: It consists of the core structure of malonic acid (a dicarboxylic acid) and carries an additional methyl group.
Functional Groups: The compound contains two ester groups and an amino group.
Molecular Formula: C5H8O4
准备方法
Synthetic Routes: The synthesis of 2-(Amino(cyclopropyl)methyl)malonic acid involves several steps:
Deprotonation and Enolate Formation: A diester of malonic acid is deprotonated with a weak base (e.g., CH₃O⁻) to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an Sₙ₂ reaction with an alkyl halide, resulting in C–C bond formation at the alpha position (enolate alkylation).
Acidic Ester Hydrolysis: Treatment with aqueous acid leads to hydrolysis of the ester.
Decarboxylation: Upon heating, spontaneous decarboxylation occurs, extending the carbon chain.
Tautomerization: The resulting enol tautomerizes back to the carboxylic acid .
Industrial Production: The industrial production methods for this compound may vary, but the synthetic routes described above provide a foundation for its preparation.
化学反应分析
2-(Amino(cyclopropyl)methyl)malonic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions would be derivatives of the compound with modified functional groups.
科学研究应用
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or metabolic pathways.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: As a precursor for the synthesis of other compounds.
作用机制
The exact mechanism by which 2-(Amino(cyclopropyl)methyl)malonic acid exerts its effects would depend on its specific application. It may interact with molecular targets or participate in metabolic processes.
属性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
2-[amino(cyclopropyl)methyl]propanedioic acid |
InChI |
InChI=1S/C7H11NO4/c8-5(3-1-2-3)4(6(9)10)7(11)12/h3-5H,1-2,8H2,(H,9,10)(H,11,12) |
InChI 键 |
ACSBQRMLFHRUDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C(C(=O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)



![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)

![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)


![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)

